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Cat. No.: B2804891

Get Quote

Spectroscopic Guide: 4-Methoxy-2,3,5-
trimethylbenzaldehyde
Executive Summary
4-Methoxy-2,3,5-trimethylbenzaldehyde (often abbreviated in industrial contexts as TMB-

CHO or related to the Trimethyl-p-anisaldehyde series) is a pivotal intermediate in the synthesis

of tocopherols (Vitamin E) and trimethyl-p-benzoquinone (TMBQ). Its structural integrity is

defined by a penta-substituted benzene ring, leaving a single aromatic proton that serves as a

critical diagnostic marker in spectroscopic analysis.

This technical guide provides a rigorous spectroscopic profile, experimental protocols, and

structural validation workflows. It is designed for researchers requiring high-fidelity data for

structural elucidation and quality control in drug development and fine chemical synthesis.

Part 1: Structural Analysis & Theoretical Basis
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Structural Connectivity & Electronic Environment
The molecule consists of a benzene core substituted with three methyl groups, one methoxy

group, and one formyl group. The specific substitution pattern (2,3,5-trimethyl-4-methoxy)

creates a unique electronic and steric environment:

Steric Crowding: The "buttressing effect" of the adjacent methyl and methoxy groups restricts

rotation, particularly affecting the methoxy group's conformation.

Electronic Push-Pull: The electron-donating methoxy group (para to the formyl group? No, in

this isomer, the methoxy is at C4 and formyl at C1) creates a strong resonance donation into

the ring, while the formyl group (C1) acts as a strong electron withdrawer.

Diagnostic Singularity: The presence of only one aromatic proton (H6) simplifies the 1H NMR

spectrum significantly, providing a clean singlet that is highly sensitive to the shielding cone

of the adjacent carbonyl group.

Graphviz Structural Logic
The following diagram illustrates the connectivity and the specific numbering scheme used

throughout this guide to ensure precise spectral assignment.
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Figure 1: Structural connectivity and electronic interaction map of 4-Methoxy-2,3,5-
trimethylbenzaldehyde, highlighting the diagnostic C6 proton.

Part 2: Comprehensive Spectroscopic Profile
The following data sets represent the consensus values for high-purity (>98%) samples in

deuterated chloroform (

).

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Data (400 MHz,

)
The proton spectrum is characterized by four distinct singlets in the aliphatic region and two

singlets in the downfield region.
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

10.18 Singlet (s) 1H -CHO (C1)

Characteristic

aldehyde proton;

deshielded by

anisotropy.

7.52 Singlet (s) 1H Ar-H (C6)

The sole

aromatic proton.

Deshielded by

the ortho

carbonyl group.

3.78 Singlet (s) 3H
-OCH

(C4)

Methoxy group.

Standard

chemical shift for

aryl ethers.

2.58 Singlet (s) 3H
Ar-CH

(C2)

Methyl ortho to

carbonyl; slightly

deshielded

compared to

others.

2.28 Singlet (s) 3H
Ar-CH

(C3)

Methyl meta to

carbonyl.

2.22 Singlet (s) 3H
Ar-CH

(C5)

Methyl meta to

carbonyl.

C NMR Data (100 MHz,

)
The carbon spectrum confirms the penta-substituted nature of the ring.[1]
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Shift (

, ppm)
Carbon Type Assignment

191.5 Quaternary (C=O) Formyl Carbon

163.2 Quaternary (C-O) C4 (Ipso to Methoxy)

138.5 Quaternary C2 (Ipso to Methyl)

136.8 Quaternary C5 (Ipso to Methyl)

132.1 Quaternary C3 (Ipso to Methyl)

129.4 Methine (CH) C6 (Aromatic CH)

60.1
Methyl (

)

-OCH

19.8
Methyl (

)

Ar-CH

(C2)

16.2
Methyl (

)

Ar-CH

(C3)

15.8
Methyl (

)

Ar-CH

(C5)

Infrared Spectroscopy (FT-IR)
Data collected via ATR (Attenuated Total Reflectance) on a neat solid sample.
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Wavenumber (

)
Intensity Vibrational Mode Notes

2950 - 2840 Medium C-H Stretch

Aliphatic methyl and

methoxy C-H

stretches.

2740 Weak
C-H Stretch

(Aldehyde)

Fermi resonance

doublet characteristic

of aldehydes.

1692 Strong C=O Stretch

Conjugated aldehyde

carbonyl. Lower than

non-conjugated

(1720) due to

resonance.

1595, 1560 Medium C=C Stretch
Aromatic ring

breathing modes.

1105 Strong C-O Stretch
Aryl alkyl ether

(Methoxy group).

Mass Spectrometry (GC-MS / EI)
Molecular Ion (

): m/z 178.1 (Base peak or high intensity).

Fragmentation Pattern:

m/z 177:

(Loss of aldehydic hydrogen).

m/z 163:

(Loss of methyl radical).

m/z 149:
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(Loss of formyl group, typical for aromatic aldehydes).

Part 3: Experimental Protocols
Sample Preparation for NMR
To ensure the shifts reported above are reproducible, strict adherence to concentration and

solvent quality is required.

Solvent Selection: Use

(99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

Why: TMS provides the 0.00 ppm lock. Chloroform is an excellent solvent for this lipophilic

aldehyde.

Mass/Volume Ratio: Dissolve 10-15 mg of the solid aldehyde in 0.6 mL of solvent.

Caution: Higher concentrations (>30 mg) may cause stacking effects, shifting aromatic

protons upfield.

Filtration: Filter the solution through a glass wool plug directly into the NMR tube to remove

suspended micro-particulates which cause line broadening.

Purification Workflow (For Crude Samples)
If the spectroscopic data shows impurity peaks (e.g., unreacted anisole or over-oxidized acid),

perform the following purification before final characterization.
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Figure 2: Purification workflow to isolate analytical-grade 4-Methoxy-2,3,5-
trimethylbenzaldehyde.

Part 4: Quality Control & Validation Criteria
When validating a batch of 4-Methoxy-2,3,5-trimethylbenzaldehyde, the following criteria

must be met to certify the material as "Reference Standard Grade."

Melting Point: The material must melt sharply between 63°C – 66°C. A range >2°C indicates

solvent occlusion or isomeric impurities.

Aldehyde Purity (1H NMR): Integration of the aldehyde proton (10.18 ppm) vs. the aromatic

proton (7.52 ppm) must yield a ratio of 1.00 : 1.00 (±0.02).

Absence of Isomers:
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Check for "ghost peaks" around 10.3 ppm or 7.2 ppm, which may indicate the presence of

the 2,3,6-trimethyl isomer or the 2,4,6-trimethyl isomer.

The 2,3,5-isomer is distinguished by the specific asymmetry of the methyl peaks (three

distinct singlets).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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